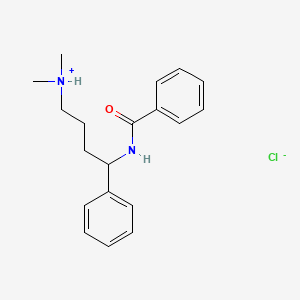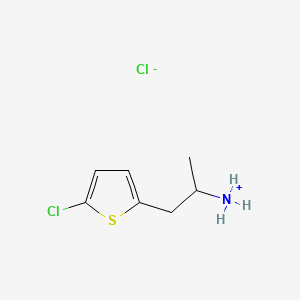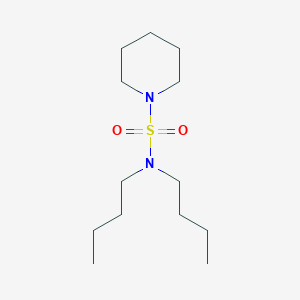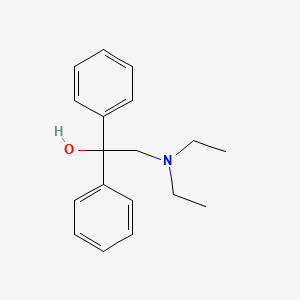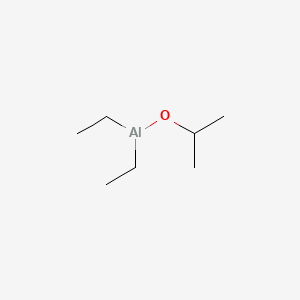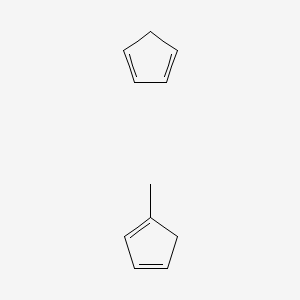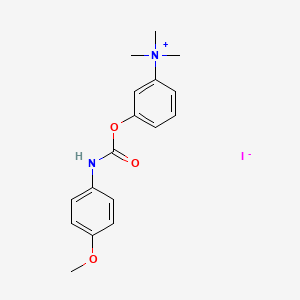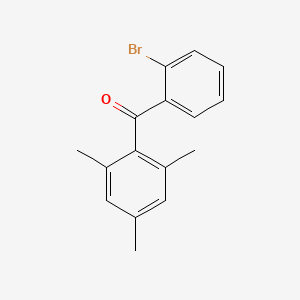![molecular formula C15H16N2O6 B13763242 2-Furancarboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro- CAS No. 779327-07-0](/img/structure/B13763242.png)
2-Furancarboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furancarboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro- is a complex organic compound with a molecular formula of C15H17NO4. This compound is characterized by the presence of a furan ring, a carboxamide group, and a nitro group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro- typically involves the reaction of 2-furancarboxylic acid with 3,4-dimethoxyphenethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The nitro group is introduced through nitration using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Furancarboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran ring.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2-Furancarboxamide, N-[2-(3,4-diaminophenyl)ethyl]-5-nitro-.
Reduction: Formation of 2-Tetrahydrofurancarboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro-.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Furancarboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Furancarboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The furan ring and the phenyl ring contribute to the compound’s ability to interact with different molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Furancarboxamide, N-methyl-
- 2-Furancarboxamide, N-(2,5-dimethoxyphenyl)-
- N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylfuran-2-carboxamide
Uniqueness
2-Furancarboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro- is unique due to the presence of both the nitro group and the methoxy-substituted phenyl ring. This combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds. The nitro group enhances its potential as a bioactive molecule, while the methoxy groups contribute to its stability and solubility.
Propiedades
Número CAS |
779327-07-0 |
|---|---|
Fórmula molecular |
C15H16N2O6 |
Peso molecular |
320.30 g/mol |
Nombre IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C15H16N2O6/c1-21-11-4-3-10(9-13(11)22-2)7-8-16-15(18)12-5-6-14(23-12)17(19)20/h3-6,9H,7-8H2,1-2H3,(H,16,18) |
Clave InChI |
BAUAEOIRUYRRSQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(O2)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



